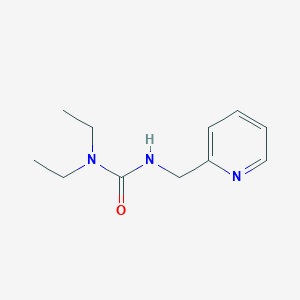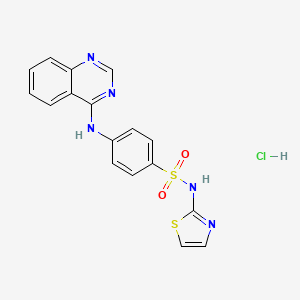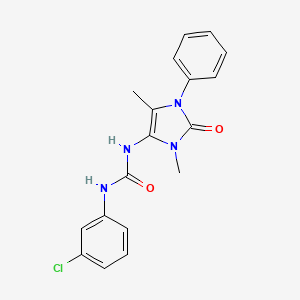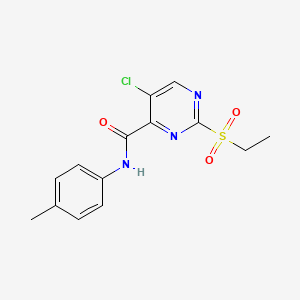![molecular formula C17H14N2O2S B4392154 5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde](/img/structure/B4392154.png)
5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde
Descripción general
Descripción
5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde, also known as MPTP-F, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
The mechanism of action of 5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde is complex and not fully understood. However, it is known that this compound interacts with a variety of molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of voltage-gated potassium channels, which could have implications for the treatment of epilepsy. Additionally, this compound has been found to bind to the dopamine transporter, which could be relevant to the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, many of which are relevant to its potential applications in scientific research. This compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which could be relevant to the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde has several advantages for use in lab experiments. This compound is relatively stable and can be easily synthesized in high yields and purity. Additionally, this compound has been extensively characterized using various analytical techniques, which makes it a useful tool for investigating its mechanism of action and potential applications in scientific research. However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on 5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde. One area of interest is the investigation of this compound's potential applications in the treatment of neurological disorders, including Parkinson's disease and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various molecular targets. Finally, more research is needed to determine the potential toxicity and side effects of this compound, particularly in vivo.
Aplicaciones Científicas De Investigación
5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has also been investigated for its potential to modulate the activity of ion channels and receptors, which could have implications for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
5-[4-methyl-6-(4-methylphenyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-3-5-13(6-4-11)15-9-12(2)18-17(19-15)22-16-8-7-14(10-20)21-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYYBVMJLZNGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C)SC3=CC=C(O3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1-allyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4392085.png)


![N-isopropyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4392113.png)

![N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4392121.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4392129.png)

![8-(2,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4392141.png)
![4-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392162.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4392164.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4392181.png)
